Sodium 1-propanethiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

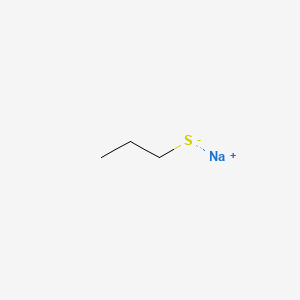

Sodium 1-propanethiolate, also known as 1-propanethiol sodium salt, is an organosulfur compound with the chemical formula CH₃CH₂CH₂SNa. It is a white to gray solid that is highly sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis due to its strong nucleophilic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 1-propanethiolate can be synthesized by reacting 1-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The general reaction is as follows:

CH3CH2CH2SH+NaH→CH3CH2CH2SNa+H2

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Types of Reactions:

Nucleophilic Substitution: this compound is a strong nucleophile and can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Dealkylation: It can dealkylate hindered esters and lactones, as well as aryl methyl ethers.

Common Reagents and Conditions:

Reagents: Alkyl halides, esters, lactones, aryl methyl ethers.

Conditions: Typically, these reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere.

Major Products:

Thioethers: Formed from nucleophilic substitution reactions.

Dealkylated Products: Resulting from dealkylation reactions.

Aplicaciones Científicas De Investigación

Sodium 1-propanethiolate has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent for the synthesis of thiol esters and thioethers.

Medicinal Chemistry: Employed in the preparation of N-alkylamino- and N,N-dialkylamino-bis(alkylthio)pyrimidines, which are used as antiplatelet agents.

Agricultural Chemistry: Utilized in the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, which act as anthelmintics against Haemonchus contortus.

Mecanismo De Acción

The primary mechanism of action of sodium 1-propanethiolate involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic attack is facilitated by the presence of the sodium ion, which stabilizes the thiolate anion, making it highly reactive .

Comparación Con Compuestos Similares

- Sodium ethanethiolate (CH₃CH₂SNa)

- Sodium methanethiolate (CH₃SNa)

- Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)

Comparison:

- Nucleophilicity: Sodium 1-propanethiolate is a stronger nucleophile compared to sodium ethanethiolate and sodium methanethiolate due to the longer carbon chain, which provides better stabilization of the thiolate anion.

- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of 1-propanethiolate allows for easier access to electrophilic centers .

This compound stands out due to its strong nucleophilic properties and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Propiedades

Número CAS |

6898-84-6 |

|---|---|

Fórmula molecular |

C3H8NaS |

Peso molecular |

99.15 g/mol |

Nombre IUPAC |

sodium;propane-1-thiolate |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3; |

Clave InChI |

KHAZIIVSIJPRGF-UHFFFAOYSA-N |

SMILES |

CCC[S-].[Na+] |

SMILES canónico |

CCCS.[Na] |

| 6898-84-6 | |

Pictogramas |

Corrosive |

Números CAS relacionados |

107-03-9 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium 1-propanethiolate interact with antimony(III) tris(0,0-diisobutyl phosphorodithioate)? What are the products formed?

A1: this compound acts as a nucleophile and participates in a nucleophilic displacement reaction with antimony(III) tris(0,0-diisobutyl phosphorodithioate) []. This reaction leads to the formation of two main products:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![9-Benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B1309250.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)